molecular formula C16H13ClN4OS B12052640 4-((4-Chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-92-7

4-((4-Chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12052640
CAS No.: 478256-92-7
M. Wt: 344.8 g/mol
InChI Key: ZCJNEOPIMSXRIW-VCHYOVAHSA-N
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Description

This compound is a Schiff base derivative of 1,2,4-triazole-3-thiol, featuring a 4-chlorobenzylidene group at the N-4 position and a 2-methoxyphenyl substituent at the C-5 position. Its synthesis typically involves the condensation of 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 4-chlorobenzaldehyde under acidic conditions, a method consistent with analogous triazole derivatives . The compound’s structure combines electron-withdrawing (4-chloro) and electron-donating (2-methoxy) groups, which influence its electronic, solubility, and bioactivity profiles.

Properties

CAS No.

478256-92-7

Molecular Formula

C16H13ClN4OS

Molecular Weight

344.8 g/mol

IUPAC Name

4-[(E)-(4-chlorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13ClN4OS/c1-22-14-5-3-2-4-13(14)15-19-20-16(23)21(15)18-10-11-6-8-12(17)9-7-11/h2-10H,1H3,(H,20,23)/b18-10+

InChI Key

ZCJNEOPIMSXRIW-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chlorobenzaldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Thiol Group Reactivity

The -SH group at position 3 participates in nucleophilic and redox reactions:

Alkylation Reactions

The thiol group reacts with alkyl halides to form thioethers. For example:
Reaction:
4-((4-Chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol + CH₃I → S-Methyl derivative
Conditions: Ethanol, K₂CO₃, reflux (6–8 hrs)
Yield: 78–85%

Oxidation to Disulfide

Controlled oxidation converts the thiol to a disulfide dimer:
Reagent: H₂O₂ (30%) in acetic acid
Product: Bis(4-((4-chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl) disulfide
Mechanism: Radical-mediated coupling

Condensation Reactions

The imine (C=N) in the chlorobenzylidene moiety undergoes hydrolysis and re-condensation:

Acid-Catalyzed Hydrolysis

Reaction:
4-((4-Chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol + H₂O → 4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol + 4-chlorobenzaldehyde
Conditions: HCl (1M), 80°C, 4 hrs
Yield: 92%

Schiff Base Formation

The free amino group (post-hydrolysis) reacts with aldehydes:
Example:
4-Amino intermediate + 4-nitrobenzaldehyde → New Schiff base
Catalyst: Glacial acetic acid
Applications: Ligand design for metal complexes

Metal Complexation

The thiol and triazole N-atoms coordinate transition metals:

Metal SaltComplex TypeStoichiometryApplications
CuCl₂Square planar1:2 (M:L)Antimicrobial agents
Fe(NO₃)₃Octahedral1:3 (M:L)Catalytic oxidation studies
AgNO₃Linear1:1 (M:L)Nanoparticle synthesis

Key Finding: Cu(II) complexes show enhanced antibacterial activity compared to the parent compound (MIC = 5 μg/mL vs. 12 μg/mL) .

Electrophilic Aromatic Substitution

The methoxyphenyl and chlorobenzylidene groups undergo directed substitution:

Nitration

Reagent: HNO₃/H₂SO₄ (mixed acid)
Position: Para to methoxy group
Product: 5-(2-Methoxy-4-nitrophenyl) derivative
Yield: 65%

Halogenation

Reagent: Br₂ in CHCl₃
Position: Ortho to chlorine in benzylidene moiety
Product: Dibrominated derivative
Note: Steric hindrance reduces reaction rate by 40% compared to non-chlorinated analogs

Comparative Reactivity with Analogues

Data from structurally similar compounds highlight electronic effects:

Compound ModificationReaction Rate (vs. Parent)Key Factor
4-Fluoro substitution1.3× faster alkylationIncreased S-nucleophilicity
3-Methoxy → 3-Nitro phenyl0.6× slower nitrationDeactivated ring
Thiol → MethylthioNo disulfide formationLoss of -SH redox activity

Stability Under Physiological Conditions

The compound degrades via two pathways:

  • Hydrolysis of imine bond (t₁/₂ = 8.2 hrs at pH 7.4, 37°C)

  • Oxidation of thiol to sulfonic acid (Major metabolite in liver microsomes)

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for developing new pharmaceuticals.

    Medicine: Research has indicated its potential use in treating certain diseases due to its biological activity.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at the N-4 and C-5 positions. Key analogs and their characteristics include:

Compound Name Substituents (N-4 / C-5) Key Properties/Activities Reference IDs
4-((4-Chlorobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol 4-chlorobenzylidene / trifluoromethyl Used in epoxy coatings for antimicrobial and anti-corrosive applications.
5-(4-Chlorophenyl)-4-[(3-methoxybenzylidene)amino]-4H-triazole-3-thiol 3-methoxybenzylidene / 4-chlorophenyl Structural isomerism at benzylidene position alters electronic properties.
4-[(3-Nitrobenzylidene)amino]-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol 3-nitrobenzylidene / 4-nitrophenyl Potent antibacterial activity (MIC: 0.132–0.264 mM against S. aureus and S. pyogenes).
5-(4-Methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol 2-methylphenyl / 4-methoxyphenyl Studied for antioxidant activity; IC50 of 5.84 µg/mL (DPPH assay).
4-((4-tert-Butylbenzylidene)amino)-5-(4-chlorophenyl)-4H-triazole-3-thiol 4-tert-butylbenzylidene / 4-chlorophenyl Bulky tert-butyl group may enhance lipophilicity and membrane penetration.

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs (e.g., nitro, chloro) at the benzylidene or aryl positions enhances antibacterial and antifungal activities by increasing electrophilicity and thiol reactivity .
  • Electron-Donating Groups (EDGs): Methoxy groups improve solubility in polar solvents but may reduce antimicrobial potency compared to nitro-substituted analogs .
2.4 Physicochemical Properties
  • Solubility: Methoxy groups enhance aqueous solubility, while chloro and nitro groups increase hydrophobicity .
  • Thermal Stability: Aryl substituents with high steric bulk (e.g., tert-butyl) improve thermal stability, making such derivatives suitable for high-temperature applications in coatings .

Biological Activity

The compound 4-((4-Chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H13ClN4OS
  • Molecular Weight : 344.82 g/mol
  • SMILES Notation : COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, compounds with similar structural motifs have shown effectiveness against various Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Chloro derivativesE. coli5 µg/mL
4-Chloro derivativesB. subtilis3 µg/mL
4-Chloro derivativesP. aeruginosa8 µg/mL

Studies suggest that the presence of the chlorobenzylidene group enhances antibacterial activity by improving binding interactions with bacterial targets such as DNA gyrase and other essential enzymes involved in bacterial replication .

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. The compound's thiol group is hypothesized to contribute to its efficacy by interacting with fungal cell membranes or inhibiting key metabolic pathways.

Recent studies have demonstrated that related triazole derivatives possess activity against common fungal pathogens like Candida albicans and Aspergillus niger, although specific data for this compound is limited .

Anticancer Potential

Emerging research indicates that triazole derivatives may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to inhibit specific kinases involved in cancer cell proliferation is being investigated.

A study involving structurally similar triazoles reported significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The introduction of a methoxyphenyl group may enhance lipophilicity, potentially improving cellular uptake and bioavailability.

Case Studies

  • Antibacterial Screening : A recent investigation into a series of triazole derivatives found that those containing a chlorobenzylidene moiety demonstrated superior antibacterial effects compared to their non-chlorinated counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antifungal Activity Assessment : In vitro assays conducted on related compounds showed promising antifungal activity against Candida species, suggesting that the triazole framework could be a viable scaffold for developing new antifungal agents .
  • Cytotoxicity Evaluation : A comparative analysis of various triazole derivatives indicated that modifications at the 5-position significantly influenced cytotoxicity against cancer cell lines, with some compounds showing IC50 values in the low micromolar range .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-((4-chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via a Schiff base reaction between 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and 4-chlorobenzaldehyde. Optimization involves adjusting solvent ratios (e.g., hexane:ethyl acetate for column chromatography), temperature (room temperature to mild heating), and reaction time. Yields typically range from 65% to 86% for analogous triazole derivatives, as seen in similar syntheses .

Q. How are spectroscopic techniques (NMR, IR, HR-MS) used to confirm the structure of this compound?

  • Methodological Answer :

  • 1H-NMR : Peaks for aromatic protons (δ 6.8–8.2 ppm), methoxy group (δ ~3.8 ppm), and thiol proton (if not deprotonated, δ ~13 ppm).
  • 13C-NMR : Signals for triazole carbons (δ 145–160 ppm), aromatic carbons (δ 110–135 ppm), and carbonyl/imine carbons (δ ~160 ppm).
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹), S-H (2550–2600 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹).
  • HR-MS : Molecular ion peak ([M+H]+) matching the theoretical mass (e.g., ~370–380 Da for similar derivatives). These methods are validated in studies of structurally related triazoles .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli), as well as antifungal testing against Candida albicans, using broth microdilution. For example, derivatives with 4-chlorophenyl substituents showed MIC values comparable to fluconazole in antifungal studies .

Advanced Research Questions

Q. How do substituents on the benzylidene and triazole rings influence antiradical activity?

  • Methodological Answer : Substituent effects can be studied using DPPH or ABTS radical scavenging assays. For instance:

  • Electron-donating groups (e.g., methoxy) enhance activity by stabilizing radical intermediates.
  • Bulky substituents (e.g., nitro) may sterically hinder interactions with radicals.
  • In related compounds, 2-hydroxybenzylidene derivatives showed high antiradical activity (78–80% scavenging at 1×10⁻³ M), while fluorinated analogs exhibited reduced effects .

Q. What computational strategies are effective for predicting alkaline phosphatase (ALP) inhibition and binding modes?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to dock the compound into the ALP active site (PDB: 5WWP). Focus on hydrogen bonding with residues (e.g., Arg166, Asp330) and hydrophobic interactions.
  • MD Simulations : Perform 100 ns simulations to assess stability of ligand-protein complexes.
  • QSAR : Correlate substituent electronic properties (Hammett σ values) with IC50 data. For example, a related triazole had an IC50 of 4.89 µM against ALP, suggesting moderate inhibition .

Q. How can in silico and in vivo methods be integrated to assess acute toxicity?

  • Methodological Answer :

  • In Silico : Use ProTox-II or ADMETLab to predict LD50, hepatotoxicity, and carcinogenicity.
  • In Vivo : Conduct acute toxicity studies in rodents (OECD 423 guideline), monitoring mortality, organ histopathology, and biochemical markers (e.g., ALT, AST). A structurally similar triazole derivative showed low acute toxicity (LD50 > 2000 mg/kg) in preliminary studies .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in antimicrobial triazoles?

  • Methodological Answer :

  • Varied Substituents : Synthesize analogs with halogen (Cl, F), nitro, and methoxy groups at different positions on the benzylidene and aryl rings.
  • Biological Testing : Compare MIC values across analogs. For example, 4-chlorophenyl derivatives (e.g., HAS-D3) showed higher antibacterial activity (MIC = 8 µg/mL) than nitro-substituted analogs (MIC = 32 µg/mL) .
  • Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity.

Q. How is molecular docking applied to identify potential targets for antiviral activity?

  • Methodological Answer : Target viral proteins such as SARS-CoV-2 helicase (PDB: 5WWP).

  • Docking Parameters : Grid size 60×60×60 Å, exhaustiveness = 20.
  • Key Interactions : Hydrogen bonds with Asn179 and π-π stacking with Phe192.
  • Validation : Compare binding energies (ΔG) of the compound with known inhibitors (e.g., remdesivir). A related triazole exhibited a ΔG of -8.2 kcal/mol, indicating strong binding .

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